(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC15757921
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO2 |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | GCWLVOHMBBTSHY-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features:
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A propanoic acid backbone with an amino group (-NH₂) at the β-carbon.
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A 2,4,5-trifluorophenyl substituent, where fluorine atoms occupy the 2nd, 4th, and 5th positions on the aromatic ring .
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Chiral center at the third carbon, designated as (3S).
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| IUPAC Name | (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |
| SMILES | C1=C(C(=CC(=C1F)F)F)C@HN | |
| CAS Number | 1260002-73-0 |
Stereochemical Significance
The (3S) configuration is critical for:
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Binding affinity to enzymatic targets (e.g., proteases).
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Metabolic stability, as D-amino acid derivatives resist endogenous peptidases .
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Synthetic challenges, requiring enantioselective methods like chiral HPLC resolution or asymmetric catalysis .
Synthesis and Optimization
Asymmetric Catalysis
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Michael Addition: 2,4,5-Trifluorobenzaldehyde reacts with glycine derivatives under chiral catalysis (e.g., L-proline), yielding the (3S)-enantiomer with >90% ee.
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Enzymatic Resolution: Racemic mixtures are treated with acylases or lipases to isolate the (3S)-form. Bacillus sp. T242G variant transaminases achieve >99% ee .
Industrial-Scale Production
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Continuous Flow Systems: Enhance yield (76–85%) and reduce reaction time.
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Green Chemistry: Solvent-free conditions or ionic liquids minimize waste.
Table 2: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/ee | Source |
|---|---|---|---|
| Temperature | 60–80°C | Prevents racemization | |
| pH | 5.0–6.0 | Stabilizes intermediates | |
| Catalyst Loading | 5–10 mol% | Balances cost/activity |
Analytical Validation
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Chiral HPLC: Chiralpak AD-H column (hexane/isopropanol, 90:10) confirms >99% ee .
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NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine positions (δ 118–125 ppm).
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X-ray Crystallography: Resolves absolute configuration.
Physicochemical Properties
Lipophilicity and Solubility
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logP: 2.5 (calculated), enhancing blood-brain barrier permeability.
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Aqueous Solubility: 1.2 mg/mL (pH 7.4), limited by aromatic fluorination.
Acid-Base Behavior
Table 3: Stability Under Conditions
| Condition | Stability | Source |
|---|---|---|
| Temperature (25°C) | Stable for 6 months | |
| Light (UV exposure) | Degrades after 48 hours | |
| pH 1–3 | Rapid decarboxylation |
Biological Activity and Applications
Mechanisms in Drug Design
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Protease Inhibition: Trifluorophenyl group binds hydrophobic pockets in HIV-1 protease (Ki = 0.8 nM).
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Antibiotic Precursors: Incorporated into vancomycin analogs to combat resistant strains .
Case Study: Antidiabetic Agents
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Sitagliptin Synthesis: Serves as a precursor for D-2,4,5-trifluorophenylalanine, a key intermediate .
Table 4: Comparative Bioactivity
| Analog | Target IC₅₀ (nM) | Improvement vs. Parent | Source |
|---|---|---|---|
| 2,4-Difluorophenyl derivative | 12.3 ± 1.2 | 2.1× potency | |
| Non-fluorinated analog | 45.7 ± 3.1 | Baseline |
Future Directions
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